molecular formula C37H50F2N10O7 B11928243 Nota-fapi-46

Nota-fapi-46

Cat. No.: B11928243
M. Wt: 784.9 g/mol
InChI Key: APILFOLSMKOIDY-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nota-fapi-46 is a radiopharmaceutical compound used primarily for imaging and therapeutic purposes. It is a fibroblast activation protein inhibitor that is radiolabeled with gallium-68 or lutetium-177. This compound is particularly significant in the field of oncology, as it targets fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts within the tumor microenvironment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nota-fapi-46 involves the use of a chelator, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid, to bind the radiometal. The radiolabeling process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound is often automated to ensure consistency and safety. Automated synthesis modules, such as the Modular Lab PharmTracer and Modular Lab eazy, are used to produce the compound in a controlled environment. These modules are equipped with disposable cassettes that streamline the synthesis process, reducing the risk of contamination and ensuring high radiochemical purity .

Chemical Reactions Analysis

Types of Reactions

Nota-fapi-46 primarily undergoes radiolabeling reactions, where the chelator binds to the radiometal. This process does not involve traditional chemical reactions like oxidation, reduction, or substitution. the stability of the radiolabeled compound is crucial, and it must withstand various physiological conditions without degrading .

Common Reagents and Conditions

Major Products

The major product of the radiolabeling reaction is the radiolabeled this compound compound, which is used for imaging and therapeutic applications .

Mechanism of Action

Nota-fapi-46 exerts its effects by selectively binding to fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. This binding allows for the visualization of fibroblast activation protein expression using positron emission tomography or the delivery of targeted radionuclide therapy. The molecular target is the fibroblast activation protein, and the pathway involves the inhibition of fibroblast activation protein activity, leading to reduced tumor growth and progression .

Comparison with Similar Compounds

Nota-fapi-46 is part of a family of fibroblast activation protein inhibitors that includes compounds like FAPI-04 and FAPI-74. Compared to these compounds, this compound has shown improved tumor retention and higher tumor-to-background ratios, making it more effective for imaging and therapeutic applications . Similar compounds include:

This compound stands out due to its high specificity and affinity for fibroblast activation protein, making it a valuable tool in the diagnosis and treatment of various cancers.

Properties

Molecular Formula

C37H50F2N10O7

Molecular Weight

784.9 g/mol

IUPAC Name

2-[4-(carboxymethyl)-7-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid

InChI

InChI=1S/C37H50F2N10O7/c1-43(27-3-4-31-30(19-27)29(5-6-41-31)36(56)42-22-32(50)49-26-37(38,39)20-28(49)21-40)7-2-8-44-15-17-48(18-16-44)33(51)23-45-9-11-46(24-34(52)53)13-14-47(12-10-45)25-35(54)55/h3-6,19,28H,2,7-18,20,22-26H2,1H3,(H,42,56)(H,52,53)(H,54,55)/t28-/m0/s1

InChI Key

APILFOLSMKOIDY-NDEPHWFRSA-N

Isomeric SMILES

CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F

Canonical SMILES

CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F

Origin of Product

United States

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